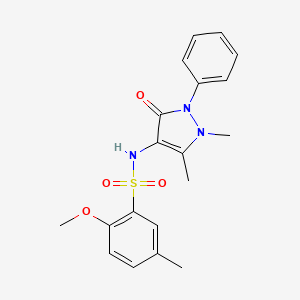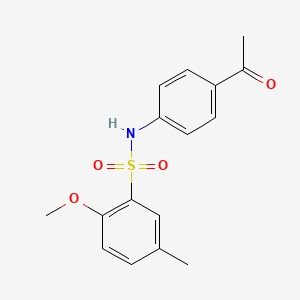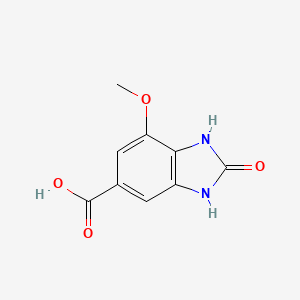
2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol, also known as DPI, is a chemical compound that has been widely used in scientific research. It belongs to the class of indole alkaloids and has been found to possess various biological activities.
Scientific Research Applications
2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol has been extensively used in scientific research due to its ability to inhibit protein kinase C (PKC) activity. PKC is an enzyme that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol has been found to inhibit PKC activity by binding to its regulatory domain, thereby preventing its activation. This property of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol has made it a valuable tool for studying the role of PKC in various biological processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol involves the inhibition of PKC activity. PKC is a serine/threonine kinase that is involved in the phosphorylation of various substrate proteins. The activation of PKC requires the binding of a second messenger such as diacylglycerol (DAG) or calcium ions. 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol binds to the regulatory domain of PKC, thereby preventing its activation by second messengers.
Biochemical and Physiological Effects
2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol has also been found to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol in lab experiments is its ability to specifically inhibit PKC activity. This property of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol has made it a valuable tool for studying the role of PKC in various biological processes. However, 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol has been found to have some limitations as well. It has been reported to have off-target effects on other enzymes such as protein kinase A (PKA) and protein kinase G (PKG). Additionally, 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol has been found to be unstable in solution, which can affect its activity.
Future Directions
There are several future directions for the research on 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol. One direction is to study the structure-activity relationship of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol and its analogs. This could help in the development of more potent and selective PKC inhibitors. Another direction is to study the role of PKC in various diseases such as cancer, inflammation, and cardiovascular diseases. This could lead to the development of new therapeutic strategies for these diseases. Additionally, the development of new methods for the synthesis and stabilization of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol could improve its utility in scientific research.
Conclusion
In conclusion, 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol is a valuable tool for studying the role of PKC in various biological processes. Its ability to specifically inhibit PKC activity has made it a valuable tool for scientific research. However, its limitations such as off-target effects and instability in solution should be taken into consideration. Further research on 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol and its analogs could lead to the development of new therapeutic strategies for various diseases.
Synthesis Methods
The synthesis of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol involves the reaction of indole-3-acetaldehyde with acetone in the presence of a reducing agent such as sodium borohydride. The reaction yields 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol as a white crystalline solid with a melting point of 114-116°C.
properties
IUPAC Name |
2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,13)9-4-3-8-5-6-12-10(8)7-9/h3-4,7,12-13H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFVBNYINACHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(CCN2)C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7628440.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)

![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B7628459.png)
![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)






![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)
